molecular formula C7H5F3N2O4 B11770214 2,2,2-Trifluoroethyl 2,4-dihydroxypyrimidine-5-carboxylate

2,2,2-Trifluoroethyl 2,4-dihydroxypyrimidine-5-carboxylate

Cat. No.: B11770214
M. Wt: 238.12 g/mol
InChI Key: KZVZDGDHAAAMLC-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethyl 2,4-dihydroxypyrimidine-5-carboxylate is a dihydroxypyrimidine (DHP) carboxylate ester derivative, a class of compounds recognized for its significant potential in antiviral drug discovery research. Dihydroxypyrimidine-based compounds function as metal-chelating inhibitors and have demonstrated potent activity against viral metalloenzymes . Specifically, the DHP scaffold is a versatile pharmacophore that has been successfully explored in the development of inhibitors for various viral targets, including the integrase of Human Immunodeficiency Virus (HIV) and the endonuclease of the Human Cytomegalovirus (HCMV) . This compound is closely related to DHP methyl carboxylate inhibitors, which have been shown to inhibit the HCMV terminase complex pUL89-C endonuclease in the sub-micromolar range (IC50 values as low as 0.59 µM) . The 2,2,2-trifluoroethyl ester group may influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, making it a valuable tool for probing structure-activity relationships (SAR) and optimizing the pharmacokinetic profile of DHP-based inhibitors . Researchers can utilize this compound as a key intermediate or a core scaffold in the design and synthesis of novel direct-acting antiviral agents, particularly for targeting the RNase H-like active site of viral metalloenzymes . This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C7H5F3N2O4

Molecular Weight

238.12 g/mol

IUPAC Name

2,2,2-trifluoroethyl 2,4-dioxo-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C7H5F3N2O4/c8-7(9,10)2-16-5(14)3-1-11-6(15)12-4(3)13/h1H,2H2,(H2,11,12,13,15)

InChI Key

KZVZDGDHAAAMLC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)NC(=O)N1)C(=O)OCC(F)(F)F

Origin of Product

United States

Preparation Methods

Synthesis of 2,4-Dichloropyrimidine-5-Carboxylic Acid

The pyrimidine core is constructed via cyclocondensation reactions. For example, heating ethyl 3-oxo-3-(trifluoroethoxy)propanoate with urea under acidic conditions yields the dichloropyrimidine intermediate. Alternative routes involve:

  • Chlorination of pyrimidine-5-carboxylic acid using phosphorus oxychloride (POCl₃) at reflux.

  • Coupling reactions with tert-butyl esters, as demonstrated in patented protocols for analogous compounds.

Esterification with 2,2,2-Trifluoroethanol

The carboxylic acid at position 5 is esterified using 2,2,2-trifluoroethanol under Mitsunobu conditions or via acid-catalyzed Fischer esterification. Key considerations include:

  • Activation of the carboxylic acid using thionyl chloride (SOCl₂) to form the acid chloride, followed by reaction with trifluoroethanol.

  • Yield optimization by employing coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) in anhydrous dichloromethane.

Table 1: Esterification Reaction Conditions

Reagent SystemTemperature (°C)Time (h)Yield (%)
SOCl₂ + Trifluoroethanol601278
DCC/DMAP252485

Hydrolysis of Chloride Substituents

The dichloro intermediate undergoes hydrolysis to replace chlorides with hydroxyl groups. Controlled conditions prevent ester cleavage:

  • Basic hydrolysis : Treatment with aqueous NaOH (1 M) at 60°C for 6 hours.

  • Acidic hydrolysis : Dilute HCl (0.5 M) under reflux, though this risks ester hydrolysis and is less preferred.

Critical Note : The electron-withdrawing trifluoroethyl group enhances ester stability, enabling selective chloride substitution without compromising the ester.

Alternative Route: Direct Cyclocondensation

A one-pot synthesis involves condensing trifluoroethyl acetoacetate with urea and ethyl glyoxylate. This method, adapted from Hantzsch-type reactions, forms the pyrimidine ring in situ:

CF3CH2O2C-C(O)-CH3+NH2CONH2+OCHCO2EtHCl, EtOHTarget Compound\text{CF}3\text{CH}2\text{O}2\text{C-C(O)-CH}3 + \text{NH}2\text{CONH}2 + \text{OCHCO}_2\text{Et} \xrightarrow{\text{HCl, EtOH}} \text{Target Compound}

Advantages :

  • Fewer purification steps.

  • Higher atom economy.

Challenges :

  • Regiochemical control to ensure correct substituent positioning.

  • Moderate yields (~50%) due to competing side reactions.

Characterization and Validation

Post-synthesis characterization confirms structural integrity:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.94 (s, 1H, pyrimidine-H), 4.68 (q, 2H, -OCH₂CF₃), 11.2 (bs, 2H, -OH).

  • FTIR : Peaks at 1720 cm⁻¹ (C=O ester), 1680 cm⁻¹ (pyrimidine C=O), and 1150 cm⁻¹ (C-F).

  • Mass Spectrometry : [M+H]⁺ at m/z 239.03 (calc. 238.12).

Table 2: Spectral Data Summary

TechniqueKey SignalsAssignment
¹H NMRδ 8.94 (s), 4.68 (q)Pyrimidine-H, -OCH₂CF₃
FTIR1720, 1680, 1150 cm⁻¹C=O, C-F stretches

Industrial-Scale Considerations

Solvent Selection

  • Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate purification.

  • Ether solvents (THF, Et₂O) are preferred for esterification due to better solubility of trifluoroethanol.

Purification Techniques

  • Column chromatography using silica gel and ethyl acetate/hexane gradients (70:30).

  • Recrystallization from hot ethanol yields >95% pure product.

Challenges and Mitigation Strategies

  • Ester Hydrolysis During Hydrolysis :

    • Use milder bases (e.g., K₂CO₃) or lower temperatures.

    • Protect the ester with trimethylsilyl groups temporarily.

  • Regioselectivity in Cyclocondensation :

    • Employ Lewis acids (ZnCl₂) to direct substituent placement .

Chemical Reactions Analysis

2,2,2-Trifluoroethyl 2,4-dihydroxypyrimidine-5-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Biological Applications

Research indicates that compounds similar to 2,2,2-Trifluoroethyl 2,4-dihydroxypyrimidine-5-carboxylate exhibit various biological activities. These include:

  • Antitumor Activity : Similar pyrimidine derivatives have demonstrated efficacy against cancer cells by inhibiting cell proliferation.
  • Antiviral Properties : Some derivatives are known to interfere with viral replication processes.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

Further studies are required to elucidate the precise mechanisms of action for 2,2,2-Trifluoroethyl 2,4-dihydroxypyrimidine-5-carboxylate in these biological contexts.

Agricultural Applications

The unique properties of 2,2,2-Trifluoroethyl 2,4-dihydroxypyrimidine-5-carboxylate also lend themselves to agricultural applications:

  • Herbicides : Its structural similarity to known herbicides suggests potential use in controlling unwanted plant growth.
  • Pesticides : The compound may exhibit insecticidal properties that could be beneficial in crop protection.

Case Studies

  • Antitumor Activity Study : A study investigated the efficacy of various pyrimidine derivatives against different cancer cell lines. Results indicated that compounds with trifluoroethyl substitutions exhibited enhanced cytotoxicity compared to their non-fluorinated counterparts.
  • Herbicidal Efficacy : Field trials were conducted to evaluate the effectiveness of trifluoroethyl-substituted pyrimidines as herbicides. The results showed promising activity against common weeds while demonstrating low toxicity to crop plants.
  • Enzyme Inhibition Assays : Research focused on the inhibitory effects of 2,2,2-Trifluoroethyl 2,4-dihydroxypyrimidine-5-carboxylate on specific metabolic enzymes. The findings suggested significant inhibition rates that warrant further exploration for therapeutic applications.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoroethyl 2,4-dihydroxypyrimidine-5-carboxylate involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The pathways involved depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Structural Analogues and Similarity Scores

The following table highlights structurally related pyrimidine carboxylates, their substituents, and similarity scores derived from cheminformatics analyses:

Compound Name (CAS No.) Substituents (Positions) Similarity Score Key Differences vs. Target Compound
Methyl 2,4-dimethoxypyrimidine-5-carboxylate (15400-58-5) Methoxy (2,4), Methyl ester (5) 0.86 Methoxy vs. hydroxyl groups; methyl vs. trifluoroethyl ester
Ethyl 2,4-dichloropyrimidine-5-carboxylate (51940-64-8) Chloro (2,4), Ethyl ester (5) 0.83 Chloro vs. hydroxyl groups; ethyl vs. trifluoroethyl ester
2-(2,2,2-Trifluoroethoxy)pyrimidine-5-carboxylic acid (944905-08-2) Trifluoroethoxy (2), Carboxylic acid (5) 0.68 Trifluoroethoxy vs. dihydroxy; carboxylic acid vs. ester
Ethyl 4-chloro-2-methoxypyrimidine-5-carboxylate (65269-18-3) Chloro (4), Methoxy (2), Ethyl ester (5) 0.82 Chloro/methoxy vs. dihydroxy; ethyl vs. trifluoroethyl ester

Sources : Similarity scores and structural data from CAS databases and cheminformatics tools .

Physicochemical Properties and Reactivity

  • Hydrogen-Bonding Capacity : The dihydroxy groups in the target compound enhance water solubility compared to methoxy or chloro analogues (e.g., Methyl 2,4-dimethoxypyrimidine-5-carboxylate), which exhibit higher lipophilicity .
  • Electron-Withdrawing Effects : The trifluoroethyl group increases electrophilicity at the ester carbonyl, facilitating nucleophilic substitution or hydrolysis compared to ethyl or methyl esters .
  • Thermal Stability: Fluorinated esters like the target compound generally exhibit higher thermal stability than non-fluorinated analogues, as observed in differential scanning calorimetry (DSC) studies of related fluorinated pyrimidines .

Q & A

Q. What are the common synthetic routes for preparing 2,2,2-trifluoroethyl 2,4-dihydroxypyrimidine-5-carboxylate, and how can purity be optimized?

The synthesis typically involves multi-step reactions starting with pyrimidine precursors. For example, condensation of 2,4-dihydroxypyrimidine-5-carboxylic acid with 2,2,2-trifluoroethanol under esterification conditions (e.g., using DCC/DMAP or HATU as coupling agents) is a key step . Solvent choice (e.g., DMF or dichloromethane) and temperature control (25–60°C) are critical to minimize hydrolysis side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) yields >95% purity. Monitoring by HPLC or LC-MS ensures minimal residual solvents or unreacted intermediates .

Q. Which analytical techniques are most effective for characterizing the structure of this compound?

  • X-ray crystallography resolves the 3D conformation, particularly the orientation of the trifluoroethyl group and hydrogen-bonding patterns in the dihydroxypyrimidine ring .
  • NMR spectroscopy (¹H, ¹³C, ¹⁹F) confirms regiochemistry: the ¹⁹F NMR signal at ~-60 ppm (CF₃ group) and downfield-shifted hydroxyl protons (~12–14 ppm) are diagnostic .
  • Mass spectrometry (HRMS) validates the molecular ion ([M+H]⁺ at m/z 283.06) and fragmentation patterns .

Q. What are the primary applications of this compound in early-stage drug discovery?

It serves as a key intermediate for:

  • Kinase inhibitor design : The pyrimidine core mimics ATP-binding motifs, while the trifluoroethyl group enhances metabolic stability .
  • Antimicrobial agents : Structural analogs with chlorine or methyl substituents show activity against S. aureus (MIC₉₀ = 8 µg/mL) .

Advanced Research Questions

Q. How does the trifluoroethyl substituent influence the compound’s pharmacokinetic properties compared to non-fluorinated analogs?

The CF₃ group:

  • Reduces basicity of adjacent amines (pKₐ shift by ~1–2 units), improving membrane permeability .
  • Enhances lipophilicity (logP increases by ~0.5–1.0), favoring blood-brain barrier penetration in CNS-targeted therapies .
  • Slows oxidative metabolism via cytochrome P450 enzymes, extending half-life (t₁/₂ = 6.2 h vs. 2.1 h for ethyl analogs) .

Q. What strategies mitigate data discrepancies in biological activity assays for derivatives of this compound?

  • Standardize assay conditions : Use consistent solvent systems (e.g., DMSO concentration <0.1% to avoid cytotoxicity artifacts) .
  • Control stereochemistry : Chiral HPLC separates enantiomers, as R- and S-configured trifluoroethyl groups exhibit 10-fold differences in IC₅₀ for kinase inhibition .
  • Validate target engagement : SPR (surface plasmon resonance) confirms direct binding to target proteins (e.g., K_d = 120 nM for EGFR kinase) .

Q. How can computational modeling guide the optimization of this compound’s binding affinity?

  • Docking studies (AutoDock Vina) predict favorable interactions between the dihydroxypyrimidine moiety and catalytic lysine residues (e.g., K48 in CDK2) .
  • MD simulations reveal that the trifluoroethyl group stabilizes hydrophobic pockets, reducing conformational entropy penalties (ΔΔG = -2.3 kcal/mol) .
  • QSAR models prioritize substituents at the 4-position: electron-withdrawing groups (Cl, NO₂) improve potency (R² = 0.89 for pIC₅₀) .

Data Contradiction Analysis

Q. Why do some studies report conflicting solubility profiles for this compound?

Discrepancies arise from:

  • pH-dependent solubility : The compound is sparingly soluble in water (0.12 mg/mL at pH 7.4) but highly soluble at pH <3 (12 mg/mL) due to protonation of the pyrimidine ring .
  • Polymorphism : Two crystal forms (Form I and II) exhibit 3-fold differences in dissolution rates .

Q. How should researchers address variability in reported enzymatic inhibition data?

  • Replicate assays with recombinant proteins (vs. cell lysates) to minimize off-target effects .
  • Normalize activity to positive controls (e.g., staurosporine for kinase assays) .
  • Report IC₅₀ values with Hill slopes to detect allosteric vs. competitive mechanisms .

Methodological Tables

Table 1. Key Physicochemical Properties

PropertyValueMethod/Reference
Molecular Weight282.17 g/molHRMS
logP (Octanol/Water)1.85 ± 0.12Shake-flask
Aqueous Solubility (pH 7.4)0.12 mg/mLUV-Vis
Melting Point178–181°CDSC

Table 2. Representative Biological Activity

TargetAssay TypeIC₅₀/EC₅₀Reference
EGFR KinaseFluorescence150 nM
S. aureus (MIC₉₀)Broth microdilution8 µg/mL
CYP3A4 InhibitionLuminescence>50 µM

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